
2-Fluoro-4-(triethylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(triethylstannyl)pyridine is a fluorinated pyridine derivative that contains a triethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(triethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The triethylstannyl group can be replaced by other substituents through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
2-Fluoro-4-(triethylstannyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Radiochemistry: Fluorinated pyridines are often used in radiolabeling for imaging studies.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(triethylstannyl)pyridine in chemical reactions involves the activation of the triethylstannyl group, which facilitates the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in Suzuki-Miyaura coupling, the palladium catalyst activates the stannyl group, allowing it to react with the boronic acid to form a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(tributylstannyl)pyridine: Similar in structure but with a tributylstannyl group instead of triethylstannyl.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a stannyl group.
Uniqueness
2-Fluoro-4-(triethylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and properties compared to other fluorinated pyridines. This makes it particularly useful in certain types of cross-coupling reactions and in the synthesis of specialized materials .
Propiedades
Número CAS |
651341-62-7 |
|---|---|
Fórmula molecular |
C11H18FNSn |
Peso molecular |
301.98 g/mol |
Nombre IUPAC |
triethyl-(2-fluoropyridin-4-yl)stannane |
InChI |
InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h2-4H;3*1H2,2H3; |
Clave InChI |
VWESRVLWCZRULE-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C1=CC(=NC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
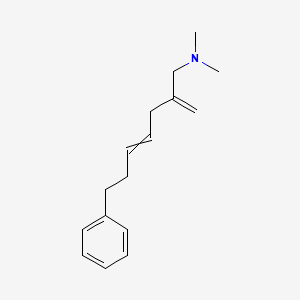
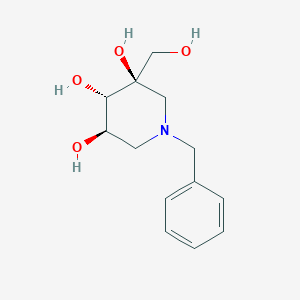

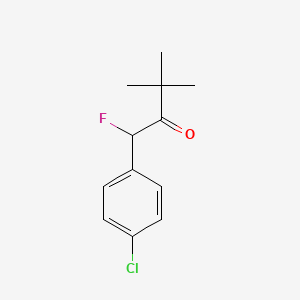
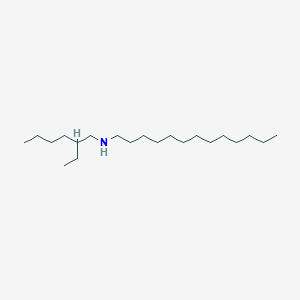
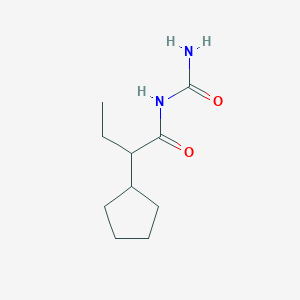

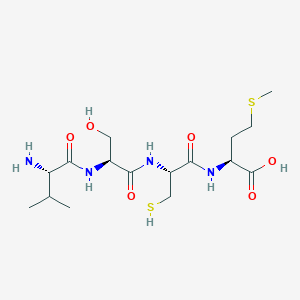
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
